molecular formula C44H69N13O11 B1447745 (Sar1,Thr8)-血管紧张素 II CAS No. 53632-49-8

(Sar1,Thr8)-血管紧张素 II

货号 B1447745
CAS 编号: 53632-49-8
分子量: 956.1 g/mol
InChI 键: VUFFRQVVDOLRNK-OOQPGHNASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(Sar1,Thr8)-Angiotensin II” belongs to the class of organic compounds known as peptides. It is a derivative of Angiotensin II, a hormone that regulates blood pressure and fluid balance in the body . The sequence of this peptide is Sar-Arg-Val-Tyr-Ile-His-Pro-Thr .


Synthesis Analysis

. It is stored at a temperature of -20°C .


Molecular Structure Analysis

The empirical formula of “(Sar1,Thr8)-Angiotensin II” is C44H69N13O11 . Its molecular weight is 956.10 (anhydrous free base basis) .


Physical And Chemical Properties Analysis

“(Sar1,Thr8)-Angiotensin II” is a solid substance . It is soluble in water .

科学研究应用

Blood Pressure Regulation

  • Field : Clinical Pharmacology
  • Application : “(Sar1,Thr8)-Angiotensin II” is used to study its effects on blood pressure .
  • Methods : The biological effects of “(Sar1,Thr8)-Angiotensin II” on blood pressure were investigated in six normal subjects on an unrestricted diet .
  • Results : All three Angiotensin II analogues showed agonistic pressor activity, that of “[Sar1,Ile8]-Angiotensin II” being greater than that of “(Sar1,Thr8)-Angiotensin II” or “[Sar1,Ala8]-Angiotensin II”. The antagonistic effect of “(Sar1,Thr8)-Angiotensin II” on blood pressure was less than “[Sar1,Ile8]-Angiotensin II” or "[Sar1,Ala8]-Angiotensin II" .

Endocrine Factors Study

  • Field : Clinical Pharmacology
  • Application : “(Sar1,Thr8)-Angiotensin II” is used to study its effects on plasma aldosterone concentration (PAC) and plasma renin activity (PRA) .
  • Methods : The effects of “(Sar1,Thr8)-Angiotensin II” on PAC and PRA were investigated in six normal subjects on an unrestricted diet .
  • Results : Both “[Sar1,Ile8]-Angiotensin II” and “[Sar1,Ala8]-Angiotensin II” increased PAC and blocked the steroidogenic action of Angiotensin II, while “(Sar1,Thr8)-Angiotensin II” showed little effect on PAC. All three Angiotensin II analogues caused similar suppression of PRA and showed no inhibitory effect on the decrease in PRA produced by Angiotensin II .

Superior Mesenteric Hemodynamic Responsiveness Study

  • Field : Hemodynamics
  • Application : “(Sar1,Thr8)-Angiotensin II” is used to study its effects on superior mesenteric hemodynamic responsiveness .
  • Methods : The methods of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes obtained are not detailed in the source .

安全和危害

“(Sar1,Thr8)-Angiotensin II” is classified as a combustible solid . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

属性

IUPAC Name

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H69N13O11/c1-7-24(4)35(41(65)53-31(19-27-20-48-22-50-27)42(66)57-17-9-11-32(57)39(63)56-36(25(5)58)43(67)68)55-38(62)30(18-26-12-14-28(59)15-13-26)52-40(64)34(23(2)3)54-37(61)29(51-33(60)21-47-6)10-8-16-49-44(45)46/h12-15,20,22-25,29-32,34-36,47,58-59H,7-11,16-19,21H2,1-6H3,(H,48,50)(H,51,60)(H,52,64)(H,53,65)(H,54,61)(H,55,62)(H,56,63)(H,67,68)(H4,45,46,49)/t24-,25+,29-,30-,31-,32-,34-,35-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFFRQVVDOLRNK-OOQPGHNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H69N13O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Sar1,Thr8)-Angiotensin II

Citations

For This Compound
75
Citations
H Munoz-Ramirez, MC Khosla… - American Journal …, 1978 - journals.physiology.org
Under inactin anesthesia, intravenous infusion of [Sar1,Thr8]angiotensin II produced a hypotensive effect in young spontaneously hypertensive rats (SHR) treated with furosemide and …
Number of citations: 17 journals.physiology.org
RJ Cody Jr, RC Tarazi, FM Fouad, EL Bravo - Circulation, 1980 - Am Heart Assoc
… Masaki Z, Ferrario CM, Bumpus FM, Bravo EL, Khosla MC: The course of arterial pressure and the effect of Sar1-Thr8angiotensin II in a new model of two-kidney hypertension in …
Number of citations: 16 www.ahajournals.org
Y UENO, M ARITA, H SURUDA, O MOHARA… - Japanese heart …, 1985 - jstage.jst.go.jp
The effects of intravertebral artery infusions of [Sar1, Ile8] and [Sar1, Thr8] angiotensin II on the central nervous system were studied in furosemide-treated dogs anesthetized with ƒ¿-…
Number of citations: 2 www.jstage.jst.go.jp
Z Masaki, CM Ferrario, FM Bumpus… - Clinical Science and …, 1977 - europepmc.org
… Intravenous infusion of an angiotensin II antagonist (Sar1-Thr8-angiotensin II) caused arterial pressure to fall during the acute but not the chronic phase of renal hypertension. In this …
Number of citations: 39 europepmc.org
EL Bravo, MC Khosla, FM Bumpus - Progress in biochemical …, 1976 - europepmc.org
… Sar1-Thr8-angiotensin II were studied in sodium-depleted, trained, unanaesthetized dogs. Of the three angiotensin antagonists, Sar1-Thr8-angiotensin II … II, Sar1-Thr8-angiotensin II was …
Number of citations: 13 europepmc.org
GP Brown, JG Douglas - Endocrinology, 1980 - academic.oup.com
Previous studies by other investigators have suggested that angiotensin II binds to three receptors of rat renal glomeruli with different affinities. In contrast, angiotensin II binds to a single…
Number of citations: 54 academic.oup.com
N Jaiswal, DI Diz, MC Chappell, MC Khosla… - …, 1992 - Am Heart Assoc
Angiotensin II stimulates prostaglandin release in blood vessels via activation of angiotensin receptors present in endothelium, vascular smooth muscle cells, or both. We evaluated the …
Number of citations: 183 www.ahajournals.org
MC Khosla, H Munoz-Ramirez, MM Hall… - Journal of Medicinal …, 1977 - ACS Publications
Research Division, Cleveland Clinic Foundation, Cleveland, Ohio 44106. Received January 31, 1977 [l-Sarcosine, 5-0-methylthreonine, 8-isoleucine]-(I),[l-sarcosine, 5-0-…
Number of citations: 21 pubs.acs.org
S Ito, AF Sved - American Journal of Physiology-Regulatory …, 1996 - journals.physiology.org
The rostral ventrolateral medulla (RVLM) plays a primary role in the tonic and phasic control of arterial blood pressure. Stimulation of angiotensin receptors in this region appears to …
Number of citations: 94 journals.physiology.org
S Sen, RR Smeby, FM Bumpus, JG Turcotte - Hypertension, 1979 - Am Heart Assoc
The role of renin-angiotensin system has been examined in the maintenance of hypertension in acute and chronic two-kidney (36 weeks) and chronic one-kidney (12 weeks) Goldblatt …
Number of citations: 65 www.ahajournals.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。